1-(4-bromobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
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Overview
Description
1-[(4-BROMOPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[(4-BROMOPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes include:
Aza-reaction: This method involves the coupling of an imine and an electron-rich alkene.
Microwave-assisted reaction: This technique uses microwave radiation to accelerate the reaction process.
Metal-mediated reaction: This involves the use of metal catalysts to facilitate the formation of the desired product.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate.
Phase-transfer catalysis reaction: This method uses a phase-transfer catalyst to transfer a reactant from one phase into another where the reaction occurs.
Chemical Reactions Analysis
1-[(4-BROMOPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Scientific Research Applications
1-[(4-BROMOPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes . The compound’s structure allows it to bind with high affinity to its targets, leading to its biological effects .
Comparison with Similar Compounds
1-[(4-BROMOPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE can be compared with other quinazoline derivatives, such as:
Quinazolinone: Known for its anticancer and anti-inflammatory properties.
Oxazole derivatives: Exhibits antimicrobial and anticancer activities.
Indole derivatives: Possesses antiviral, anticancer, and anti-inflammatory properties.
The uniqueness of 1-[(4-BROMOPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14BrN3O |
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Molecular Weight |
356.2 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C17H14BrN3O/c18-13-7-5-12(6-8-13)11-20-9-10-21-16(22)14-3-1-2-4-15(14)19-17(20)21/h1-8H,9-11H2 |
InChI Key |
IAMXSMMJBRDQQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N=C2N1CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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